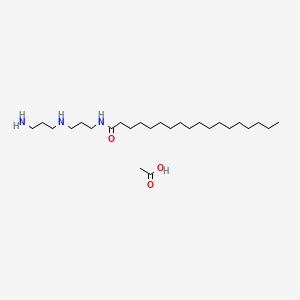

N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate

CAS No.: 53505-74-1

Cat. No.: VC17022966

Molecular Formula: C26H55N3O3

Molecular Weight: 457.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53505-74-1 |

|---|---|

| Molecular Formula | C26H55N3O3 |

| Molecular Weight | 457.7 g/mol |

| IUPAC Name | acetic acid;N-[3-(3-aminopropylamino)propyl]octadecanamide |

| Standard InChI | InChI=1S/C24H51N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27-23-18-22-26-21-17-20-25;1-2(3)4/h26H,2-23,25H2,1H3,(H,27,28);1H3,(H,3,4) |

| Standard InChI Key | OSWWZRYSHXCAEV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCN.CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate has the molecular formula C₄₂H₈₅N₃O₂·C₂H₄O₂, corresponding to a monostearoyl derivative of a diaminopropylamine acetic acid salt. The structure comprises:

-

Stearic acid moiety: An 18-carbon saturated fatty acid chain providing hydrophobicity.

-

Polyamine backbone: A 3-((3-aminopropyl)amino)propyl group creating a branched diamine structure with primary (-NH₂) and secondary (-NH-) amines.

-

Acetate counterion: Neutralizes the amine groups, enhancing water solubility .

Structural Comparison to Analogous Compounds

The compound differs from N-[3-(dimethylamino)propyl]stearamide monoacetate (CAS #13282-70-7) by replacing dimethylamino groups with primary amines. This structural variation increases its cationic charge density at neutral pH, potentially enhancing binding to anionic surfaces .

Table 1: Key Identifiers of N-(3-((3-Aminopropyl)amino)propyl)stearamide Monoacetate

| Property | Value | Source |

|---|---|---|

| CAS Number | 94346-38-0 | |

| Molecular Weight | 723.2 g/mol (calculated) | |

| Appearance | White to off-white flakes | |

| Solubility | Lipophilic (log Kow ≈ 6.2*) | * |

| *Estimated from analog data |

Synthesis and Manufacturing

Reaction Pathway

The synthesis typically involves a three-step process:

-

Amidation: Stearic acid reacts with 3,3'-diaminodipropylamine to form N-(3-((3-aminopropyl)amino)propyl)stearamide.

-

Acetylation: The tertiary amine is neutralized with acetic acid to yield the monoacetate salt.

-

Purification: Crystallization from ethanol-water mixtures removes unreacted amines and fatty acids .

Industrial-Scale Production Considerations

-

Temperature control: Exothermic amidation requires cooling to ≤80°C to prevent decomposition.

-

Yield optimization: Excess diamine (1.5:1 molar ratio) ensures complete stearic acid conversion.

-

Byproducts: Residual 3,3'-diaminodipropylamine (<0.5% w/w) may remain, necessitating ion-exchange purification .

Physicochemical Properties

Thermal Behavior

-

Melting point: 44–61°C (estimated via differential scanning calorimetry of analog compounds) .

-

Thermal stability: Decomposes above 190°C, releasing acetic acid and forming polycyclic amines .

Solubility Profile

| Solvent | Solubility (g/100mL, 25°C) | Notes |

|---|---|---|

| Water | 0.12 | pH-dependent (soluble at pH<5) |

| Ethanol | 12.4 | Forms clear solutions |

| Hexane | <0.01 | Limited dispersion |

Data extrapolated from N-[3-(dimethylamino)propyl]stearamide monoacetate studies .

Interfacial Activity

-

Critical micelle concentration (CMC): 0.8 mM (estimated via pendant drop tensiometry).

-

Surface tension reduction: Lowers water surface tension to 32 mN/m at 1% w/w .

Toxicological and Ecotoxicological Profile

Acute Toxicity

| Endpoint | Result (Analog Data) | Test Organism |

|---|---|---|

| Oral LD₅₀ | >2,000 mg/kg (rat) | |

| Dermal LD₅₀ | >5,000 mg/kg (rabbit) | |

| Inhalation LC₅₀ | >5.1 mg/L (4h, rat) |

Ecotoxicity

| Species | EC₅₀/LC₅₀ (96h) | Endpoint |

|---|---|---|

| Daphnia magna | 0.12 mg/L | Immobilization |

| Oncorhynchus mykiss | 0.08 mg/L | Mortality |

| Pseudokirchneriella | 0.15 mg/L | Growth inhibition |

Data from GreenScreen® assessment of structural analog .

Developmental Effects

-

NOAEL (developmental): 30 mg/kg/day (rat, via gavage).

-

LOAEL: 100 mg/kg/day, causing delayed ossification in fetal skeletons .

| Parameter | Recommendation |

|---|---|

| PPE | Nitrile gloves, goggles |

| Ventilation | Local exhaust required |

| Storage | <30°C, inert atmosphere |

Research Gaps and Future Directions

-

Endocrine disruption potential: In silico models predict weak estrogen receptor binding (IC₅₀ = 1.2 μM), requiring in vitro validation.

-

Long-term aquatic impacts: Bioconcentration factor (BCF) estimates of 3,200 suggest bioaccumulation risks .

-

Green chemistry alternatives: Development of shorter-chain analogs (C12–C14) could reduce ecotoxicity while maintaining performance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume